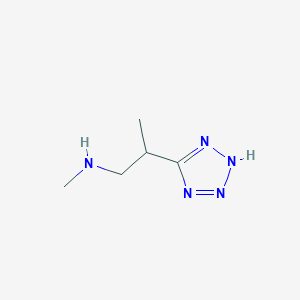

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C5H11N5 |

|---|---|

Molecular Weight |

141.18 g/mol |

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C5H11N5/c1-4(3-6-2)5-7-9-10-8-5/h4,6H,3H2,1-2H3,(H,7,8,9,10) |

InChI Key |

XMTJFRYXPUJCAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)C1=NNN=N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine

General Synthetic Strategies

The synthesis of N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine typically involves the formation of the tetrazole ring via cyclization reactions of appropriate precursors, followed by functionalization to introduce the methylated propan-1-amine moiety. The key step is often the [3+2] cycloaddition of azide ions with nitriles or related substrates to yield the tetrazole ring.

Specific Synthetic Routes and Reaction Conditions

Cyclization Using Sodium Azide and Orthoformates

One commonly employed method involves reacting isopropylamine derivatives with sodium azide and triethyl orthoformate to induce cyclization, forming the tetrazole ring. This reaction is typically conducted under heating conditions in solvents such as ethanol or acetonitrile to facilitate ring closure and improve yield. The process is summarized as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Isopropylamine + Sodium azide + Triethyl orthoformate | Formation of tetrazole ring via cyclization |

| 2 | Heating in ethanol or acetonitrile | Completion of ring closure |

This method is scalable and adaptable for industrial production, often optimized with continuous flow reactors and purification techniques like crystallization and chromatography to ensure high purity and yield.

Ugi Multicomponent Reaction (IMCR) Approach

Advanced synthetic strategies employ the Ugi multicomponent reaction (IMCR) involving aldehydes, amines, isocyanides, and azidotrimethylsilane under microwave irradiation at elevated temperatures (~100°C). This approach allows the formation of tetrazole derivatives with functionalized side chains, including methylated amines, in a one-pot synthesis. The reaction mixture is subsequently purified by flash chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Aldehyde + Cleavable amine + Isocyanide + Azidotrimethylsilane | Formation of tetrazole-containing intermediate |

| 2 | Microwave heating at 100°C for 15 minutes | Cyclization and functionalization |

| 3 | Solvent removal and flash chromatography | Isolation of pure product |

This method provides good yields (~56%) and allows for structural diversity in the tetrazole derivatives.

Hydrogenation of N,N-Dibenzyl Precursors

Another route involves catalytic hydrogenation of N,N-dibenzyl-protected tetrazole amines using palladium hydroxide as a catalyst in ethanol under hydrogen pressure (~50 psi) at 50°C for extended periods (16 hours). This step removes protecting groups and yields the free amine form of tetrazole derivatives.

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Palladium hydroxide | Efficient deprotection |

| Solvent | Ethanol | Suitable medium for hydrogenation |

| Temperature | 50°C | Optimal for catalyst activity |

| Pressure | 50 psi H₂ | Maintains hydrogenation environment |

| Duration | 16 hours | Complete reaction |

| Yield | ~73% | High isolated yield |

Post-reaction purification involves filtration, solvent removal, and recrystallization from isopropanol to obtain analytically pure product.

Reaction Mechanism Insights

The formation of the tetrazole ring primarily proceeds via nucleophilic attack of azide ions on nitrile or imine functionalities, resulting in a cycloaddition that forms the five-membered tetrazole heterocycle. Subsequent functional group modifications, such as methylation of the amine side chain, are achieved through reductive amination or alkylation reactions under controlled conditions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization with sodium azide and orthoformates | Isopropylamine, sodium azide, triethyl orthoformate | Heating in ethanol/acetonitrile | Moderate to High | Scalable, straightforward | Requires careful handling of azides |

| Ugi Multicomponent Reaction (IMCR) | Aldehyde, amine, isocyanide, azidotrimethylsilane | Microwave heating at 100°C | ~56 | One-pot, versatile functionalization | Moderate yield, requires special equipment |

| Catalytic Hydrogenation of protected precursors | N,N-dibenzyl-protected tetrazole amines, Pd(OH)₂ | 50°C, 50 psi H₂, 16 h in ethanol | ~73 | High purity product, efficient deprotection | Long reaction time, catalyst cost |

Research Findings and Applications

The synthesized N-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine serves as a valuable intermediate in medicinal chemistry, particularly in the design of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

The compound's tetrazole ring imparts stability and bioisosteric properties, making it a preferred motif in drug design to replace carboxylic acids or amides.

Industrial synthesis focuses on optimizing yield and purity through continuous flow techniques and advanced purification methods to meet pharmaceutical-grade standards.

Summary Table of Key Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C5H11N5 |

| Molecular Weight | 141.18 g/mol |

| Key Synthetic Steps | Cyclization, functionalization, deprotection |

| Typical Solvents | Ethanol, acetonitrile, toluene |

| Typical Catalysts | Palladium hydroxide (for hydrogenation) |

| Reaction Temperatures | 50°C - 100°C |

| Reaction Times | 15 minutes (IMCR) to 16 hours (hydrogenation) |

| Purification Techniques | Crystallization, flash chromatography |

| Yields | 56% - 73% |

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine with analogous tetrazole derivatives is provided below, focusing on structural features, thermal stability, density, reactivity, and applications.

2.1 Structural and Functional Group Analysis

2.2 Thermal Stability

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, owing to extensive intermolecular hydrogen bonds.

2.3 Density and Energetic Properties

Biological Activity

n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine, a derivative of tetrazole, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its propan-1-amine backbone substituted with a tetrazole ring. Its molecular formula is C4H9N5, and it typically exists in the hydrochloride salt form, enhancing its solubility in aqueous environments. The presence of the tetrazole moiety is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amide | Escherichia coli | 16 µg/mL |

| 3-(1H-Tetrazol-5-yl)propylamine hydrochloride | Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibits potent inhibition against alpha-amylase, an enzyme involved in carbohydrate metabolism. This property suggests its potential use in managing conditions such as diabetes .

Table 2: Alpha-Amylase Inhibition Potency

| Compound Name | IC50 (mg/mL) |

|---|---|

| n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amide | 0.12 |

| Acarbose (Positive Control) | 0.26 |

The biological activity of n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amines can be attributed to several mechanisms:

- Interaction with Biological Targets : The tetrazole ring facilitates binding to various enzymes and receptors, which is critical for its antimicrobial and enzyme inhibitory effects.

- Biofilm Disruption : Some studies suggest that tetrazoles can interfere with quorum sensing in bacteria, thereby disrupting biofilm formation and enhancing the efficacy of existing antibiotics .

- Antifungal Activity : Recent investigations into related compounds indicate that tetrazole derivatives may also possess antifungal properties, inhibiting the growth of fungal strains such as Aspergillus niger and Candida albicans .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amines exhibited significant bactericidal activity against multiple pathogens. The research highlighted its potential as a lead compound in developing new antibiotics .

Alpha-Amylase Inhibition Research

A focused study on enzyme inhibition revealed that n-Methyl derivatives showed superior potency compared to traditional inhibitors like acarbose. This finding underscores the compound's promise in therapeutic applications aimed at glycemic control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine?

- Methodological Answer : Two primary approaches are used:

- Cyclization of nitriles/isocyanides : Reacting sodium azide with nitriles or isocyanides in the presence of amine salts (e.g., trimethylamine hydrochloride) under reflux in toluene (90°C, 20 hours) yields the tetrazole ring via [2+3] cycloaddition .

- Carbamate deprotection : Starting from tert-butyl carbamate derivatives, acidic deprotection (e.g., HCl in dioxane) removes the protecting group to yield the free amine .

- Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact regioselectivity and purity. For example, using azidotrimethylsilane improves tetrazole formation efficiency under mild conditions .

Q. How is n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine characterized spectroscopically?

- Key Techniques :

- NMR : 1H/13C NMR identifies methyl, amine, and tetrazole proton environments. For example, methyl groups adjacent to nitrogen appear as singlets near δ 2.5–3.0 ppm .

- IR Spectroscopy : The tetrazole ring exhibits strong absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~1200 cm⁻¹ (N-N stretching) .

- Elemental Analysis : Validates purity and molecular formula (e.g., C₅H₁₁N₅) .

Q. What are the key chemical reactions involving the tetrazole ring?

- Reactivity : The tetrazole ring participates in:

- Oxidation : Strong oxidants (e.g., KMnO₄) convert the tetrazole to carboxylic acid derivatives.

- Substitution : Electrophiles (e.g., alkyl halides) react at the tetrazole’s nitrogen atoms to form N-alkylated derivatives .

- Reduction : LiAlH₄ reduces the tetrazole to amines or alcohols under anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during tetrazole ring synthesis?

- Strategies :

- Catalytic Systems : Transition metals (e.g., ZnCl₂) or organocatalysts direct cycloaddition regiochemistry, favoring 1H-tetrazole isomers over 2H-forms .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for specific tautomers .

- Case Study : Optimized protocols using trimethylamine hydrochloride in toluene achieve >80% yield of the desired 1H-tetrazole regioisomer .

Q. How does the compound’s logP value influence its pharmacokinetics in drug discovery?

- Analysis : The logP value (a measure of hydrophobicity) affects membrane permeability and bioavailability. For n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine, a moderate logP (~1.5) balances solubility and cellular uptake, making it suitable for central nervous system (CNS) targeting .

- Optimization : Introducing hydrophilic groups (e.g., hydroxyl) lowers logP to enhance solubility, while methyl groups increase blood-brain barrier penetration .

Q. What computational methods predict the compound’s interactions with biological targets?

- Approaches :

- Molecular Docking : Identifies binding poses with enzymes (e.g., angiotensin-converting enzyme) by simulating tetrazole-carboxylic acid bioisosterism .

- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time, revealing key hydrogen bonds between the tetrazole nitrogen and catalytic residues .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : If one study reports potent enzyme inhibition while another shows no activity:

- Reproducibility : Verify purity (>95% by HPLC) and stereochemistry (e.g., chiral centers in propan-1-amine) .

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) may alter binding kinetics .

Q. What strategies improve the compound’s stability under physiological conditions?

- Degradation Pathways : The tetrazole ring is prone to hydrolysis in acidic environments.

- Solutions :

- Prodrug Design : Mask the amine with acetyl groups to enhance stability in gastric fluid .

- Formulation : Encapsulation in liposomes or cyclodextrins protects against degradation .

Methodological Tables

Table 1 : Key Synthetic Conditions for Tetrazole Formation

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaN₃, trimethylamine·HCl, toluene, 90°C | 75% | |

| Deprotection | HCl/dioxane, 25°C, 12h | 94% |

Table 2 : Spectroscopic Data for Characterization

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| 1H NMR | δ 2.5 (s, 3H, CH₃) | Methyl group | |

| IR | 1600 cm⁻¹ (C=N) | Tetrazole ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.